molecular formula C13H11N3O3 B1422407 2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1112384-40-3

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B1422407
CAS No.: 1112384-40-3
M. Wt: 257.24 g/mol
InChI Key: UWYRAXHKVWYFPP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidine ring, which is further substituted with a carbonitrile group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of 4-methoxyphenol with a suitable pyrimidine precursor. One common method involves the use of 4-methoxyphenol and 2-chloromethyl-4,6-dioxo-1,6-dihydropyrimidine-5-carbonitrile under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

    Reduction: Formation of 2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair mechanisms. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxymethyl)-4,6-dioxo-1,6-dihydropyrimidine-5-carbonitrile: Similar structure but with different substitution patterns.

    2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.

Uniqueness

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-18-10-2-4-11(5-3-10)19-8-12-15-7-9(6-14)13(17)16-12/h2-5,7H,8H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYRAXHKVWYFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 3
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 4
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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